886361-00-8 Lipophilicity (cLogP) vs. Non-Fluorinated Analogue
The lipophilicity of 3-[5-(trifluoromethyl)-2-pyridinyl]aniline (CAS 886361-00-8), a critical determinant of membrane permeability and metabolic stability, is significantly higher than its non-fluorinated analogue. The presence of the trifluoromethyl group on the pyridine ring dramatically increases the compound's LogP, a key parameter for drug-likeness [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.93 |
| Comparator Or Baseline | 3-(Pyridin-2-yl)aniline (CAS 17611-71-5), estimated LogP ~1.5-2.0 [Class-level inference] |
| Quantified Difference | ΔLogP ≈ +1.9 to +2.4 (Approximately 100-250x higher partition coefficient) |
| Conditions | In silico prediction based on chemical structure |
Why This Matters
Higher lipophilicity enhances membrane permeability, a crucial attribute for designing compounds intended for intracellular or CNS targets, directly impacting lead optimization campaigns.
- [1] ChemSrc. (2024). 2-(3-Aminophenyl)-5-(trifluoromethyl)pyridine (CAS 886361-00-8). ChemSrc. View Source
